molecular formula C26H29FN6O2 B2538230 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851943-37-8

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2538230
CAS RN: 851943-37-8
M. Wt: 476.556
InChI Key: CPSHQFAMBIFSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with various functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 . A study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The compound has shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . The IC50 value of this compound for ENT2 was 5-10-fold less than for ENT1, and it could not be displaced with excess washing .

Mechanism of Action

The compound inhibits ENTs in an irreversible and non-competitive manner . It reduces Vmax of [3H]uridine transport in ENT1 and ENT2 without affecting Km . Molecular docking analysis also showed that the binding site of this compound in ENT1 may be different from that of other conventional inhibitors .

Future Directions

While the compound shows promise as an inhibitor of ENTs, further modification of its chemical structure may lead to even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance . More research is needed to fully understand its potential applications and risks.

properties

CAS RN

851943-37-8

Product Name

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Molecular Formula

C26H29FN6O2

Molecular Weight

476.556

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C26H29FN6O2/c1-29-24-23(25(34)30(2)26(29)35)33(13-12-19-8-4-3-5-9-19)22(28-24)18-31-14-16-32(17-15-31)21-11-7-6-10-20(21)27/h3-11H,12-18H2,1-2H3

InChI Key

CPSHQFAMBIFSKM-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.